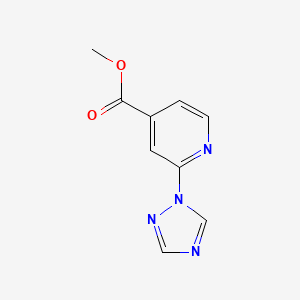
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate” is a chemical compound. Its IUPAC name is methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid was reported, which features an efficient construction of the triazole ring under flow conditions . Another study reported the synthesis of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate” were not found in the search results, studies have reported on the chemical reactions of related compounds .Applications De Recherche Scientifique
Anticancer Agents
1,2,4-Triazole derivatives, including Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, have shown promising results as anticancer agents . They have been synthesized and evaluated against various human cancer cell lines, including MCF-7, Hela, and A549 . Some of these compounds have shown cytotoxic activity lower than 12 μM against the Hela cell line .
Antimicrobial Agents
Compounds with a 1,2,4-triazole core, such as Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate, have been found to possess broad-spectrum antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Antioxidant Agents
1,2,4-Triazole derivatives also exhibit antioxidant properties . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus these compounds could be used in the development of antioxidant drugs .
Anti-inflammatory Agents
These compounds have also been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Agents
1,2,4-Triazole derivatives have been found to possess anticonvulsant properties . This makes them potential candidates for the development of new anticonvulsant drugs .
Antidiabetic Agents
1,2,4-Triazole derivatives have been found to possess antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs .
Antimigraine Agents
1,2,4-Triazole derivatives have been found to possess antimigraine properties . This makes them potential candidates for the development of new antimigraine drugs .
Synthesis of Complexes
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate and its derivatives have been used in the synthesis of p-cymene Ru (II) complexes . These complexes have been tested on human ovarian cancer cell lines and have shown anticancer properties .
Orientations Futures
Mécanisme D'action
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate is a complex compound that has been studied for its potential anticancer properties Similar compounds have been found to target cancer cells, specifically ovarian cancer cell lines .
Mode of Action
It is known that similar compounds interact with their targets by binding to specific sites, thereby inhibiting the proliferation of cancer cells
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways related to cell proliferation and apoptosis
Pharmacokinetics
Similar compounds have been found to have good bioavailability
Result of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)isonicotinate and similar compounds have been found to exhibit cytotoxic activities against certain cancer cell lines . They inhibit the proliferation of these cells and induce apoptosis . .
Propriétés
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)pyridine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-2-3-11-8(4-7)13-6-10-5-12-13/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVPCUOMAHEMCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)N2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)

![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)
![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2391997.png)
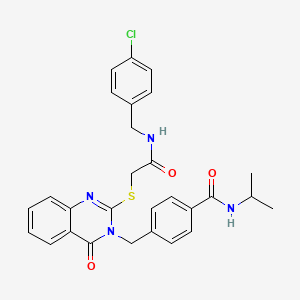
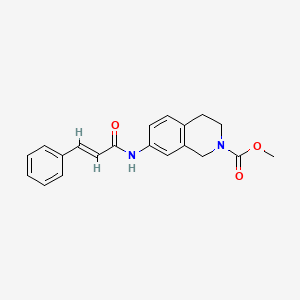
![1H-Pyrazolo[3,4-b]pyridine, 4-chloro-3-(1-methylethyl)-](/img/structure/B2392000.png)
![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)


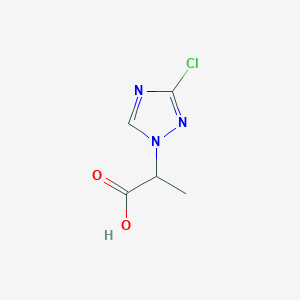
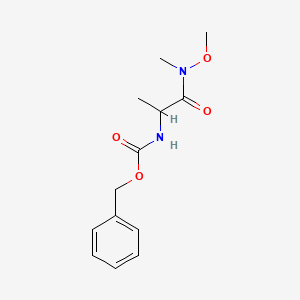
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
![2-[(3,4-Dimethoxybenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2392012.png)